(4-Ethoxy-2,5-difluorophenyl)methanol
Description
(4-Ethoxy-2,5-difluorophenyl)methanol is a fluorinated benzyl alcohol derivative with the molecular formula C₉H₁₀F₂O₂ and a molecular weight of 188.17 g/mol . Structurally, it features an ethoxy group at the para position (C4) of the benzene ring, fluorine atoms at the ortho (C2) and meta (C5) positions relative to the methanol (-CH₂OH) group, and the hydroxyl group at the benzylic position. Its SMILES notation is CCOC1=C(C=C(C=C1F)CO)F, reflecting this substitution pattern .
The compound is primarily utilized as a pharmaceutical intermediate or research chemical, owing to its reactive benzylic alcohol moiety and electron-modulating substituents (ethoxy and fluorine). It is commercially available with a purity of 97%, though some suppliers, such as CymitQuimica, have discontinued its production . Key physicochemical properties include moderate polarity (due to the ethoxy and hydroxyl groups) and stability under standard storage conditions.
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
(4-ethoxy-2,5-difluorophenyl)methanol |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-9-4-7(10)6(5-12)3-8(9)11/h3-4,12H,2,5H2,1H3 |
InChI Key |
QXPDIGLXBJEKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2,5-difluorophenyl)methanol typically involves the reaction of 4-ethoxy-2,5-difluorobenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2,5-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy and difluoro groups on the phenyl ring can participate in nucleophilic substitution reactions. For example, the ethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Ethoxy-2,5-difluorobenzaldehyde or 4-ethoxy-2,5-difluorobenzoic acid.
Reduction: 4-Ethoxy-2,5-difluorotoluene.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Ethoxy-2,5-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenylmethanol derivatives. It serves as a model substrate for investigating the specificity and mechanism of various enzymes.
Medicine: Research into its potential pharmacological activities is ongoing. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for functionalized materials.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2,5-difluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The ethoxy and difluoro substituents can affect the compound’s binding affinity and specificity for its molecular targets. Detailed studies are required to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Key Observations:
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in this compound donates electrons via resonance, increasing the electron density of the aromatic ring. In contrast, bromo and chloro substituents (e.g., in and ) withdraw electrons, altering reactivity in cross-coupling reactions or nucleophilic substitutions . Fluorine Positioning: The fluorine atoms in the 2,5-positions (ortho and meta to the methanol group) introduce steric hindrance and polar interactions distinct from the 3,5-difluoro isomer (e.g., (4-Ethoxy-3,5-difluorophenyl)methanol in ).
Molecular Weight and Polarity :
- Halogenated analogs (e.g., bromo and chloro derivatives) exhibit higher molecular weights and lipophilicity compared to the ethoxy-containing compound, influencing their pharmacokinetic profiles in drug development .
Synthetic Utility: this compound’s benzylic alcohol group facilitates derivatization into esters, ethers, or ketones, common in medicinal chemistry. Bromo and chloro analogs are more reactive in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) .
Biological Activity
(4-Ethoxy-2,5-difluorophenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound this compound features a difluorophenyl ring substituted with an ethoxy group and a hydroxymethyl group. This unique structure may contribute to its biological activities, particularly through interactions with biological targets such as enzymes and receptors.
Anti-inflammatory Activity
Research has indicated that compounds structurally similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on diflunisal aza-analogs have demonstrated their ability to inhibit the production of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharides (LPS). The following table summarizes the IC50 values for various compounds tested against cytokine production:
| Compound | IC50 (μM) |
|---|---|
| Diflunisal | 53 |
| Compound 19 | >100 |
| Compound 22 | 97.4 |
| Compound 43 | 81.2 |
These findings suggest that modifications to the difluorophenyl structure can enhance anti-inflammatory activity, potentially indicating that this compound may exhibit similar properties .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored through its analogs. In vitro studies have shown varying efficacy against common pathogens such as Staphylococcus aureus and Streptococcus pyogenes. The following table presents the minimum inhibitory concentrations (MIC) for selected compounds:
| Compound | MIC against S. aureus (μM) | MIC against S. pyogenes (μM) |
|---|---|---|
| Compound 19 | 0.25 | 0.5 |
| Compound 22 | 0.5 | 4 |
These results indicate that certain structural modifications can lead to enhanced antimicrobial activity, suggesting potential therapeutic applications for this compound in treating bacterial infections .
Case Studies and Research Findings
Several studies have specifically investigated the biological implications of compounds related to this compound:
- Anti-inflammatory Mechanism : A study demonstrated that diflunisal and its analogs significantly reduced the production of TNF-α and IL-1β in LPS-stimulated macrophages at concentrations as low as 1 μM . This suggests a potential pathway through which this compound could exert anti-inflammatory effects.
- Cytotoxicity Assessment : The cytotoxic effects of various derivatives were evaluated on human macrophages, indicating that while some compounds showed high IC50 values (>100 μM), others like compound 22 exhibited significant cytotoxicity at lower concentrations .
- Antimicrobial Efficacy : The effectiveness of different analogs against S. aureus was notably highlighted, with compound 19 showing promising results at low MIC values . This positions this compound as a candidate for further exploration in antimicrobial therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
